molecular formula C10H13NO2 B152315 (R)-3-Amino-3-(o-tolyl)propanoic acid CAS No. 752198-38-2

(R)-3-Amino-3-(o-tolyl)propanoic acid

Cat. No.: B152315
CAS No.: 752198-38-2
M. Wt: 179.22 g/mol
InChI Key: GORGZFRGYDIRJA-SECBINFHSA-N
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Description

®-3-Amino-3-(o-tolyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a propanoic acid backbone, with an ortho-tolyl group (a benzene ring with a methyl group at the ortho position) attached to the central carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the ®-configuration indicates the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-(o-tolyl)propanoic acid can be achieved through several methods, including:

    Asymmetric Synthesis: This involves the use of chiral catalysts or chiral auxiliaries to induce the formation of the desired enantiomer. For example, starting from a suitable precursor like ®-2-amino-3-phenylpropanoic acid, the ortho-tolyl group can be introduced via electrophilic aromatic substitution.

    Enzymatic Resolution: This method uses enzymes to selectively react with one enantiomer in a racemic mixture, leaving the desired ®-enantiomer. Enzymes such as lipases or proteases can be employed for this purpose.

Industrial Production Methods: Industrial production of ®-3-Amino-3-(o-tolyl)propanoic acid typically involves large-scale asymmetric synthesis using chiral catalysts. The reaction conditions are optimized to ensure high yield and enantiomeric purity. The process may include steps such as:

    Catalytic Hydrogenation: Using chiral catalysts to hydrogenate a precursor compound.

    Crystallization: To purify the product and achieve the desired enantiomeric excess.

Types of Reactions:

    Oxidation: ®-3-Amino-3-(o-tolyl)propanoic acid can undergo oxidation reactions, where the amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as acyl chlorides or anhydrides for amide formation.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Amides, esters.

Scientific Research Applications

®-3-Amino-3-(o-tolyl)propanoic acid has various applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(o-tolyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ortho-tolyl group provides hydrophobic interactions, enhancing binding affinity. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, affecting cellular processes.

Comparison with Similar Compounds

    (S)-3-Amino-3-(o-tolyl)propanoic acid: The enantiomer of the ®-form, with different spatial arrangement and potentially different biological activity.

    3-Amino-3-phenylpropanoic acid: Lacks the methyl group on the benzene ring, leading to different chemical properties.

    3-Amino-3-(p-tolyl)propanoic acid: Has the methyl group at the para position instead of ortho, affecting its reactivity and interactions.

Uniqueness: ®-3-Amino-3-(o-tolyl)propanoic acid is unique due to its specific chiral configuration and the presence of the ortho-tolyl group, which influences its chemical reactivity and biological interactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3R)-3-amino-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORGZFRGYDIRJA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375887
Record name (3R)-3-Amino-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752198-38-2
Record name (3R)-3-Amino-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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